molecular formula C8H4FNO3 B065496 3-Fluoroisatoic anhydride CAS No. 174463-53-7

3-Fluoroisatoic anhydride

Cat. No. B065496
CAS RN: 174463-53-7
M. Wt: 181.12 g/mol
InChI Key: IERJBARKMJORGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-thiaisatoic anhydride and 3-thiaisatoic anhydride under microwave heating conditions has demonstrated efficient production with yields of 85% and 67%, respectively. These methodologies highlight the potential for synthesizing fluoroisatoic anhydrides through innovative heating techniques, which could be applicable to 3-Fluoroisatoic anhydride synthesis as well (Fabis et al., 1998).

Molecular Structure Analysis

Research on fluoroformic acid anhydride, a compound with similarities to 3-Fluoroisatoic anhydride, reveals intricate details about conformational properties and geometric structures. These studies, including vibrational spectroscopy and gas electron diffraction, offer valuable insights into the molecular architecture that may parallel the structural analysis of 3-Fluoroisatoic anhydride (Mayer et al., 2004).

Chemical Reactions and Properties

The reactivity of thiaisatoic anhydrides towards various nucleophiles, resulting in new pharmacological scaffolds, illustrates the chemical versatility of fluoroisatoic anhydride analogs. This suggests that 3-Fluoroisatoic anhydride may also exhibit unique reactivities conducive to creating novel chemical entities (Fabis et al., 1998).

Physical Properties Analysis

The study of physical properties, such as conformational dynamics and crystalline structure, is crucial for understanding the behavior of chemical compounds. Insights from related fluoroanhydrides indicate that factors like conformational preferences and crystal packing can significantly influence the physical characteristics of these compounds, which are likely relevant to 3-Fluoroisatoic anhydride as well (Mayer et al., 2004).

Chemical Properties Analysis

The chemical properties of fluoroanhydrides, including reactivity patterns and interaction with nucleophiles, are fundamental for their application in synthesis and material science. Studies on thiaisatoic anhydrides offer a glimpse into the chemical behavior that could be expected from 3-Fluoroisatoic anhydride, highlighting its potential for generating a wide range of chemical derivatives (Fabis et al., 1998).

Scientific Research Applications

  • Film Detection in Polyacrylamide Gels :

    • A method for detecting tritium in polyacrylamide gels using scintillation autography with X-ray film was described. The process involved using a solution of 2,5-diphenyloxazole in dimethylsulphoxide, which interacted with β-particles from tritium, emitting light and causing local blackening of an X-ray film. This method was more sensitive than conventional autoradiography for isotopes like 14C and 35S (Bonner & Laskey, 1974).
  • Synthesis and Characterization of 3-fluorophenmetrazine :

    • The study focused on the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its differentiation from ortho- and para- substituted isomers. This research is significant in the context of new psychoactive substances (NPS) appearing on the market (McLaughlin et al., 2017).
  • Enzymatic Resolution of an Intermediate of (-)-Paroxetine :

    • A chemoenzymatic method was reported for the preparation of an intermediate of (-)-Paroxetine using cyclic anhydrides as acylating agents. This method achieved optimal enantioselectivities with two different lipases from Candida antarctica (Gonzalo et al., 2003).
  • Fluorous Electrophilic Scavengers for Solution-Phase Parallel Synthesis :

    • A study synthesized a fluorous isatoic anhydride and isocyanate used as scavengers for amines in the solution-phase parallel synthesis of urea, thiourea, and β-hydroxyamine analogs. This showed potential in facilitating the separation of reaction mixtures and improving the purity of products (Zhang et al., 2003).
  • High-Strength Fluoroanhydrite Composition :

    • Research into the properties of high-strength anhydrite composition based on fluoroanhydrite, a waste product of hydrofluoric acid, was conducted. This study aimed at developing a cheap substitute for gypsum plaster and improving the environmental situation in fluoroanhydrite disposal sites (Yakovlev et al., 2019).
  • Biocatalytic Transesterification Reactions :

    • Acid anhydrides were used for the regioselective acylation of primary hydroxyl groups in benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and deacylation of their diesters. This process yielded monoacylated products efficiently and selectively (Kumar et al., 2015).

Safety and Hazards

3-Fluoroisatoic anhydride is considered hazardous. It can cause acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

8-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERJBARKMJORGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441358
Record name 3-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroisatoic anhydride

CAS RN

174463-53-7
Record name 3-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroisatoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-amino-3-fluoro-benzoic acid (2.3 g) in DCM (20 mL) was added trichloromethylchloroformate (3.0 g) and the mixture was stirred at rt for 16 hours. The reaction was then concentrated to provide 8-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (2.5 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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